5,6-Bis-p-tolylamino-isoindole-1,3-dione
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Overview
Description
. This compound is characterized by the presence of two p-tolylamino groups attached to the isoindole-1,3-dione core, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 5,6-Bis-p-tolylamino-isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient method to construct isoindole-1,3-dione building blocks is through the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This reaction involves the formation of three new carbon-carbon bonds and two new carbon-aryl-oxygen bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . The reaction conditions are typically mild, and the yields are generally good to excellent .
Chemical Reactions Analysis
5,6-Bis-p-tolylamino-isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of highly substituted isoindole-1,3-dione derivatives .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been investigated for its potential as a ligand for dopamine receptors, which suggests its use in the development of antipsychotic agents . In medicine, it has shown promise in the treatment of neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease . In industry, it is used as a precursor for the synthesis of dyes, colorants, and polymer additives .
Mechanism of Action
The mechanism of action of 5,6-Bis-p-tolylamino-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with the dopamine receptor D2, where it binds to the allosteric binding site and modulates the receptor’s activity . This interaction is believed to be responsible for its potential antipsychotic effects. Additionally, the compound has been shown to inhibit the aggregation of β-amyloid protein, which is implicated in the pathology of Alzheimer’s disease .
Comparison with Similar Compounds
5,6-Bis-p-tolylamino-isoindole-1,3-dione can be compared with other isoindole-1,3-dione derivatives, such as 5-nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione and 2-(p-tolylamino-methyl)-isoindole-1,3-dione . These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. For example, the presence of nitro groups in 5-nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione can enhance its oxidative properties, while the absence of such groups in 2-(p-tolylamino-methyl)-isoindole-1,3-dione may result in different reactivity patterns . The unique combination of p-tolylamino groups in this compound imparts distinct chemical and biological properties that make it a valuable compound for various applications.
Properties
Molecular Formula |
C22H19N3O2 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
5,6-bis(4-methylanilino)isoindole-1,3-dione |
InChI |
InChI=1S/C22H19N3O2/c1-13-3-7-15(8-4-13)23-19-11-17-18(22(27)25-21(17)26)12-20(19)24-16-9-5-14(2)6-10-16/h3-12,23-24H,1-2H3,(H,25,26,27) |
InChI Key |
KSZXNFIEZNOXCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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